molecular formula C8H8O2S4 B14629755 {2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol CAS No. 58268-45-4

{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol

Cat. No.: B14629755
CAS No.: 58268-45-4
M. Wt: 264.4 g/mol
InChI Key: JCGZALDJUXXQFZ-UHFFFAOYSA-N
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Description

{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is a unique organic compound characterized by the presence of two dithiol rings and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol typically involves the reaction of appropriate dithiol precursors with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dithiol rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, offering possibilities for drug development.

Industry

In industry, this compound is used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the dithiol rings can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    DMDM hydantoin: An antimicrobial preservative with a similar hydroxymethyl group.

    Hydroxymethylfurfural: A compound with a hydroxymethyl group, used in various chemical reactions.

Uniqueness

{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is unique due to its dual dithiol rings and hydroxymethyl group. This combination of functional groups provides distinct electronic and chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

58268-45-4

Molecular Formula

C8H8O2S4

Molecular Weight

264.4 g/mol

IUPAC Name

[2-[4-(hydroxymethyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]methanol

InChI

InChI=1S/C8H8O2S4/c9-1-5-3-11-7(13-5)8-12-4-6(2-10)14-8/h3-4,9-10H,1-2H2

InChI Key

JCGZALDJUXXQFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C2SC=C(S2)CO)S1)CO

Origin of Product

United States

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